molecular formula C17H15ClN4O2S B2939542 Benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1448056-49-2

Benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2939542
CAS No.: 1448056-49-2
M. Wt: 374.84
InChI Key: BKQDEJGAWNEZIJ-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The benzo[c][1,2,5]thiadiazole moiety is known for its electron-accepting properties, making it a valuable component in various chemical and biological applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core This can be achieved through the reaction of 2-aminobenzenethiol with nitrous acid, followed by cyclizationFinally, the 3-chloropyridin-2-yl group is introduced via an etherification reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as an electron acceptor makes it particularly valuable in applications such as organic electronics and fluorescent probes .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2S/c18-13-2-1-7-19-16(13)24-12-5-8-22(9-6-12)17(23)11-3-4-14-15(10-11)21-25-20-14/h1-4,7,10,12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQDEJGAWNEZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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